Neocarrahexadecaose-41,3,5,7,9,11,13,15-octa-O-sulfate sodium salt
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Overview
Description
Neocarrahexadecaose-41,3,5,7,9,11,13,15-octa-O-sulfate sodium salt is a complex oligosaccharide derived from kappa-carrageenan It is characterized by its high degree of sulfation, which imparts unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Neocarrahexadecaose-41,3,5,7,9,11,13,15-octa-O-sulfate sodium salt involves the sulfation of kappa-carrageenan. The process typically includes the following steps:
Extraction of kappa-carrageenan: Kappa-carrageenan is extracted from red seaweeds.
Hydrolysis: The extracted kappa-carrageenan is hydrolyzed to produce smaller oligosaccharides.
Sulfation: The oligosaccharides are then subjected to sulfation using sulfur trioxide-pyridine complex or chlorosulfonic acid in the presence of a suitable solvent like pyridine or dimethylformamide (DMF).
Purification: The sulfated product is purified using techniques such as dialysis and lyophilization to obtain the final compound.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Neocarrahexadecaose-41,3,5,7,9,11,13,15-octa-O-sulfate sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like periodic acid, leading to the cleavage of glycosidic bonds.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride, which reduce the sulfate groups to hydroxyl groups.
Substitution: The sulfate groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Periodic acid in aqueous solution.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Cleaved oligosaccharides with aldehyde or carboxyl groups.
Reduction: Oligosaccharides with hydroxyl groups replacing sulfate groups.
Substitution: Oligosaccharides with substituted functional groups.
Scientific Research Applications
Neocarrahexadecaose-41,3,5,7,9,11,13,15-octa-O-sulfate sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying sulfated polysaccharides and their interactions with other molecules.
Biology: Investigated for its role in cell signaling and interactions with proteins, particularly in the context of cell adhesion and migration.
Medicine: Explored for its potential therapeutic applications, including antiviral and anticoagulant activities.
Industry: Utilized in the development of biomaterials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of Neocarrahexadecaose-41,3,5,7,9,11,13,15-octa-O-sulfate sodium salt involves its interaction with specific molecular targets, primarily proteins. The high degree of sulfation allows it to bind strongly to positively charged regions on proteins, influencing their structure and function. This binding can modulate various biological pathways, including those involved in coagulation and immune response.
Comparison with Similar Compounds
Similar Compounds
Neocarrahexaose-41,3,5-tri-O-sulfate sodium salt: A related compound with fewer sulfate groups, resulting in different chemical and biological properties.
Sodium dodecyl sulfate: A simpler sulfated compound commonly used as a surfactant in laboratory and industrial applications.
Uniqueness
Neocarrahexadecaose-41,3,5,7,9,11,13,15-octa-O-sulfate sodium salt is unique due to its high degree of sulfation and complex oligosaccharide structure. This combination imparts distinct properties that are not observed in less sulfated or simpler compounds, making it valuable for specialized research applications.
Properties
IUPAC Name |
octasodium;[(2R,3S,4R,5R,6S)-4-[[(1R,3R,4R,5S,8S)-4,8-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-5-hydroxy-6-[[(1R,3R,4R,5R,8S)-4-hydroxy-3-[(2S,3R,4R,5S,6R)-3-hydroxy-2-[[(1R,3R,4R,5R,8S)-4-hydroxy-3-[(2S,3R,4R,5S,6R)-3-hydroxy-2-[[(1R,3R,4R,5R,8S)-4-hydroxy-3-[(2S,3R,4R,5S,6R)-3-hydroxy-2-[[(1R,3R,4R,5R,8S)-4-hydroxy-3-[(2S,3R,4R,5S,6R)-3-hydroxy-2-[[(1R,3R,4R,5R,8S)-4-hydroxy-3-[(2S,3R,4R,5S,6R)-3-hydroxy-2-[[(1R,3R,4R,5R,8S)-4-hydroxy-3-[(2R,3S,4R,5R,6S)-5-hydroxy-2-(hydroxymethyl)-6-[[(1R,3R,4R,5R,8S)-4-hydroxy-3-[(2R,3R,4R,5R)-2,5,6-trihydroxy-1-oxo-4-sulfonatooxyhexan-3-yl]oxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-3-sulfonatooxyoxan-4-yl]oxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-6-(hydroxymethyl)-5-sulfonatooxyoxan-4-yl]oxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-6-(hydroxymethyl)-5-sulfonatooxyoxan-4-yl]oxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-6-(hydroxymethyl)-5-sulfonatooxyoxan-4-yl]oxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-6-(hydroxymethyl)-5-sulfonatooxyoxan-4-yl]oxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-6-(hydroxymethyl)-5-sulfonatooxyoxan-4-yl]oxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-2-(hydroxymethyl)oxan-3-yl] sulfate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C96H146O97S8.8Na/c97-1-18(106)51(52(19(107)2-98)186-194(124,125)126)171-83-37(110)68-53(28(164-83)11-149-68)172-91-45(118)76(61(21(4-100)157-91)188-196(130,131)132)180-85-39(112)70-55(30(166-85)13-151-70)174-93-47(120)78(63(23(6-102)159-93)190-198(136,137)138)182-87-41(114)72-57(32(168-87)15-153-72)176-95-49(122)80(65(25(8-104)161-95)192-200(142,143)144)184-89-43(116)74-59(34(170-89)17-155-74)178-96-50(123)81(66(26(9-105)162-96)193-201(145,146)147)185-88-42(115)73-58(33(169-88)16-154-73)177-94-48(121)79(64(24(7-103)160-94)191-199(139,140)141)183-86-40(113)71-56(31(167-86)14-152-71)175-92-46(119)77(62(22(5-101)158-92)189-197(133,134)135)181-84-38(111)69-54(29(165-84)12-150-69)173-90-44(117)75(60(20(3-99)156-90)187-195(127,128)129)179-82-36(109)67-35(108)27(163-82)10-148-67;;;;;;;;/h1,18-96,98-123H,2-17H2,(H,124,125,126)(H,127,128,129)(H,130,131,132)(H,133,134,135)(H,136,137,138)(H,139,140,141)(H,142,143,144)(H,145,146,147);;;;;;;;/q;8*+1/p-8/t18-,19+,20+,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32+,33+,34+,35-,36+,37+,38+,39+,40+,41+,42+,43+,44+,45+,46+,47+,48+,49+,50+,51+,52+,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68+,69+,70+,71+,72+,73+,74+,75+,76+,77+,78+,79+,80+,81+,82+,83+,84+,85+,86+,87+,88+,89+,90-,91-,92-,93-,94-,95-,96-;;;;;;;;/m0......../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHYXSPYSIRUMQU-KQOQITQLSA-F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(O1)C(C(O2)OC3C(C(OC(C3OS(=O)(=O)[O-])CO)OC4C5COC4C(C(O5)OC6C(C(OC(C6OS(=O)(=O)[O-])CO)OC7C8COC7C(C(O8)OC9C(C(OC(C9OS(=O)(=O)[O-])CO)OC1C2COC1C(C(O2)OC1C(C(OC(C1OS(=O)(=O)[O-])CO)OC1C2COC1C(C(O2)OC1C(C(OC(C1OS(=O)(=O)[O-])CO)OC1C2COC1C(C(O2)OC1C(C(OC(C1OS(=O)(=O)[O-])CO)OC1C2COC1C(C(O2)OC1C(C(OC(C1OS(=O)(=O)[O-])CO)OC1C2COC1C(C(O2)OC(C(C=O)O)C(C(CO)O)OS(=O)(=O)[O-])O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@@H]([C@H](O1)[C@H]([C@H](O2)O[C@@H]3[C@H]([C@@H](O[C@@H]([C@@H]3OS(=O)(=O)[O-])CO)O[C@H]4[C@H]5CO[C@@H]4[C@H]([C@H](O5)O[C@@H]6[C@H]([C@@H](O[C@@H]([C@@H]6OS(=O)(=O)[O-])CO)O[C@H]7[C@H]8CO[C@@H]7[C@H]([C@H](O8)O[C@@H]9[C@H]([C@@H](O[C@@H]([C@@H]9OS(=O)(=O)[O-])CO)O[C@H]1[C@H]2CO[C@@H]1[C@H]([C@H](O2)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@@H]1OS(=O)(=O)[O-])CO)O[C@H]1[C@H]2CO[C@@H]1[C@H]([C@H](O2)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@@H]1OS(=O)(=O)[O-])CO)O[C@H]1[C@H]2CO[C@@H]1[C@H]([C@H](O2)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@@H]1OS(=O)(=O)[O-])CO)O[C@H]1[C@H]2CO[C@@H]1[C@H]([C@H](O2)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@@H]1OS(=O)(=O)[O-])CO)O[C@H]1[C@H]2CO[C@@H]1[C@H]([C@H](O2)O[C@H]([C@H](C=O)O)[C@@H]([C@@H](CO)O)OS(=O)(=O)[O-])O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C96H138Na8O97S8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3284.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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